2-(1,3-benzodioxol-5-yl)-N-[(2,3-dimethoxyphenyl)methyl]ethanamine
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Overview
Description
2-(1,3-benzodioxol-5-yl)-N-[(2,3-dimethoxyphenyl)methyl]ethanamine is a compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by the presence of a phenethylamine backbone, which consists of a phenyl ring attached to an ethylamine chain. This particular compound features a 1,3-benzodioxole group and a dimethoxyphenyl group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-N-[(2,3-dimethoxyphenyl)methyl]ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the 1,3-benzodioxole group: This can be achieved by reacting catechol with methylene chloride in the presence of a base such as potassium carbonate.
Attachment of the ethylamine chain: The 1,3-benzodioxole intermediate is then reacted with an appropriate alkyl halide to introduce the ethylamine chain.
Introduction of the dimethoxyphenyl group: Finally, the dimethoxyphenyl group is introduced through a nucleophilic substitution reaction using a suitable dimethoxybenzyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be scaled up using industrial reactors and equipment. The use of continuous flow reactors and automated systems could enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)-N-[(2,3-dimethoxyphenyl)methyl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or dimethoxyphenyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole or dimethoxyphenyl groups.
Reduction: Reduced forms of the compound, potentially leading to the formation of primary or secondary amines.
Substitution: Substituted derivatives with new functional groups attached to the benzodioxole or dimethoxyphenyl rings.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-N-[(2,3-dimethoxyphenyl)methyl]ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-[(2,3-dimethoxyphenyl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. It can also inhibit or activate enzymes, affecting various biochemical pathways. The exact mechanism would depend on the specific biological context and the targets involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxyphenethylamine: Shares the benzodioxole group but lacks the dimethoxyphenyl group.
2-(2,2-Dimethyl-1,3-benzodioxol-5-yl)ethanamine: Similar structure but with dimethyl substitution on the benzodioxole ring.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Contains the benzodioxole group but with a different functional group (carboxylic acid).
Uniqueness
2-(1,3-benzodioxol-5-yl)-N-[(2,3-dimethoxyphenyl)methyl]ethanamine is unique due to the presence of both the 1,3-benzodioxole and dimethoxyphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2,3-dimethoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-20-16-5-3-4-14(18(16)21-2)11-19-9-8-13-6-7-15-17(10-13)23-12-22-15/h3-7,10,19H,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTFAWOGGLXAFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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